T140 peptide
Overview
Description
The T140 peptide is a 14-residue peptide that contains a single disulfide bridge, an amidated C terminus, and a 4-fluorobenzoyl group at the N terminus . It is known to possess high antagonistic activity and high binding affinity to the chemokine receptor CXCR4 . The interaction between T140 and CXCR4 plays a significant role in tumor migration, invasion, and proliferation .
Synthesis Analysis
The T140 peptide has been subjected to various modifications for the purposes of imaging CXCR4 . In one study, the T140 derivative was conjugated to 1,4,7-triazacyclononane-triacetic acid (NOTA) and labeled with Al[18F] within 30 minutes . The radiochemical yield was 58±5.3% at the end of synthesis, based on fluoride-18 activity .
Molecular Structure Analysis
The T140 peptide is a CXCR4 antagonist that belongs to the family A GPCR . It mediates directed cell migration in development and during inflammation and cancer metastasis .
Chemical Reactions Analysis
The T140 peptide has been labeled with 4-[18F]-fluorobenzoate at the N terminus for CXCR4 imaging in vivo . The labeling of Al[^18F]NOTA-T140 was completed within 30 minutes with a radiochemical yield of 58±5.3% at the end of synthesis .
Physical And Chemical Properties Analysis
The T140 peptide is a 14-residue peptide containing a single disulfide bridge, an amidated C terminus, and a 4-fluorobenzoyl group at the N terminus . It has high CXCR4 antagonistic activity and high binding affinity .
Scientific Research Applications
Cancer Diagnostics and Prognostics
The T140 peptide has been instrumental in the development of diagnostic tools for cancer. It is used in PET imaging to noninvasively visualize the expression of CXCR4 on tumor cells . This expression correlates with tumor aggressiveness and poor prognosis, making T140 an important tool for predicting tumor behavior and evaluating responses to therapies .
Therapeutic Stratification
T140’s ability to quantify CXCR4 expression by tumors can impact the selection of appropriate therapies. By determining whether tumors express CXCR4, clinicians can stratify patients to receive targeted treatments, potentially improving therapeutic outcomes .
Monitoring Therapeutic Efficacy
In conjunction with imaging technologies like PET, T140 can be used to monitor changes in CXCR4 expression as a response to therapy. This application is crucial for assessing the efficacy of treatments targeting CXCR4 and adjusting treatment plans accordingly .
Research on Metastasis
T140 peptide aids in the study of metastasis by allowing the tracking of CXCR4 expression. Since CXCR4 contributes to metastatic seeding in organs that express its ligand SDF-1, T140 can be used to investigate the mechanisms of cancer spread and identify potential intervention points .
Ultrasound Imaging of Vascular CXCR4 Expression
A novel application of T140 is in the development of targeted microbubbles for ultrasound imaging of vascular CXCR4 expression in cancer. This radiation-free approach provides a cost-effective alternative to PET imaging for visualizing CXCR4 expression .
HIV Research
Given CXCR4’s role as a coreceptor for HIV on CD4 T cells, T140 peptide is valuable in HIV research. It can be used to study the interaction between the virus and its coreceptor, potentially leading to new insights into HIV pathogenesis and treatment .
Drug Development
The high binding affinity and antagonistic activity of T140 against CXCR4 make it a prime candidate for drug development. It serves as a basis for creating new drugs that can inhibit the CXCR4/SDF-1 interaction, which is implicated in various diseases .
Stem Cell Mobilization
T140 may also play a role in stem cell mobilization by disrupting the CXCR4/SDF-1 axis. This disruption can lead to the release of hematopoietic stem cells from the bone marrow into the bloodstream, which is beneficial for transplantation procedures .
Mechanism of Action
Target of Action
The primary target of the T140 peptide is the chemokine receptor CXCR4 . CXCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in tumor aggressiveness, invasiveness, and metastasis formation . It is upregulated in more than 20 different human cancers and is the prominent receptor for the chemokine stromal cell-derived factor 1 (SDF-1/CXCL12) .
Mode of Action
T140 acts as a CXCR4 antagonist , inhibiting the entry of T cell line-tropic strains of HIV-1 (X4-HIV-1) into T cells . It binds to CXCR4, blocking the interaction between CXCR4 and its natural ligand, SDF-1/CXCL12 . This prevents the activation of the CXCR4 signaling pathway, which is involved in various cellular processes, including cell migration and proliferation .
Biochemical Pathways
The T140 peptide primarily affects the SDF-1/CXCR4 signaling pathway . By blocking this pathway, T140 can inhibit the migration, invasion, and proliferation of tumor cells . In the context of osteoarthritis, T140 has been shown to block the SDF-1/CXCR4 signaling pathway and prevent cartilage degeneration .
Pharmacokinetics
The T140 peptide has been developed into a robust and straightforward F-18 labeling route, allowing it to be used in positron emission tomography (PET) for noninvasive visualization of CXCR4 expression . The labeled T140 derivative, Al[18F]NOTA-T140, was found to accumulate in CXCR4 positive tumors, correlating with CXCR4 protein expression . .
Result of Action
The action of T140 leads to the inhibition of the SDF-1/CXCR4 signaling pathway, resulting in the prevention of tumor cell migration, invasion, and proliferation . In the context of osteoarthritis, T140 has been shown to prevent cartilage degeneration . Moreover, T140 can downregulate the expression of matrix-degrading enzymes .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOHHNXUCDZLKM-ADZSTZGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H141N33O18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177446 | |
Record name | T140 peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2037.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
T140 peptide | |
CAS RN |
229030-20-0 | |
Record name | T140 peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229030200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T140 peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.